molecular formula C11H16ClN3O B13436261 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine

Cat. No.: B13436261
M. Wt: 241.72 g/mol
InChI Key: WIAIZKNLANKVEK-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group at the 4-position and a piperidine ring at the 6-position The piperidine ring is further substituted with a methoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 4-chloropyrimidine with 3-(methoxymethyl)piperidine under suitable conditions to form the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Formation of substituted pyrimidines.

    Oxidation and Reduction: Formation of piperidinones and piperidines.

    Coupling Reactions: Formation of biaryl compounds.

Scientific Research Applications

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target. For example, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(3-(methoxymethyl)piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxymethyl group on the piperidine ring enhances its solubility and bioavailability compared to similar compounds .

Properties

Molecular Formula

C11H16ClN3O

Molecular Weight

241.72 g/mol

IUPAC Name

4-chloro-6-[3-(methoxymethyl)piperidin-1-yl]pyrimidine

InChI

InChI=1S/C11H16ClN3O/c1-16-7-9-3-2-4-15(6-9)11-5-10(12)13-8-14-11/h5,8-9H,2-4,6-7H2,1H3

InChI Key

WIAIZKNLANKVEK-UHFFFAOYSA-N

Canonical SMILES

COCC1CCCN(C1)C2=CC(=NC=N2)Cl

Origin of Product

United States

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